Methyl 3-cyano-2-oxo-3-(pyridin-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-cyano-2-oxo-3-(pyridin-2-yl)propanoate: is an organic compound with the molecular formula C10H8N2O3. It is a derivative of pyridine and is characterized by the presence of a cyano group, an oxo group, and a methyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-cyano-2-oxo-3-(pyridin-2-yl)propanoate can be achieved through several methods. One common approach involves the cyanoacetylation of pyridine derivatives. This process typically involves the reaction of pyridine-2-carboxaldehyde with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then esterified using methanol to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-cyano-2-oxo-3-(pyridin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Methyl 3-cyano-2-oxo-3-(pyridin-2-yl)propanoate is used as an intermediate in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used in the development of new catalysts or as probes for studying biological processes.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They are investigated for their activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of Methyl 3-cyano-2-oxo-3-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets. The cyano group and the oxo group play crucial roles in its reactivity. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Methyl 3-oxo-3-(pyridin-2-yl)propanoate: This compound lacks the cyano group and has different reactivity and applications.
2-Pyridinepropanoic acid, β-oxo-, methyl ester: Similar in structure but with variations in functional groups.
3-Oxo-3-pyridin-2-ylpropionic acid methyl ester: Another related compound with distinct properties.
Uniqueness: Methyl 3-cyano-2-oxo-3-(pyridin-2-yl)propanoate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 3-cyano-2-oxo-3-(pyridin-2-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C_10H_8N_2O_3 and a molecular weight of 204.18 g/mol. The compound features a pyridine ring, a cyano group, and a carbonyl group, which contribute to its biological activity.
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which is crucial for its antiproliferative effects.
- Receptor Binding : The pyridine moiety allows for interactions with multiple receptors, similar to other bioactive pyridine derivatives.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antiproliferative Activity
Studies have demonstrated that derivatives of pyridine-based compounds possess significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown promise against human cancer cells such as HCT116 (colon cancer), HepG2 (liver cancer), and MCF7 (breast cancer) using assays like MTT .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
A | HCT116 | 10 |
B | HepG2 | 15 |
C | MCF7 | 12 |
2. Antimicrobial Activity
Similar compounds have been reported to exhibit antimicrobial properties against various pathogens. The presence of the cyano group enhances the molecule's ability to penetrate microbial membranes, leading to cell death.
Case Studies
Several studies highlight the efficacy of pyridine derivatives in treating different ailments:
Study 1: Anticancer Properties
A recent study evaluated the antiproliferative effects of newly synthesized pyridine derivatives, including this compound. The results indicated that these compounds significantly inhibited cell growth in vitro, suggesting potential as anticancer agents .
Study 2: Enzyme Interaction
Research focused on the interaction between this compound and specific enzymes involved in metabolic pathways revealed that the compound acts as an effective inhibitor. This suggests its potential use in metabolic disorders .
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 3-cyano-2-oxo-3-pyridin-2-ylpropanoate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)9(13)7(6-11)8-4-2-3-5-12-8/h2-5,7H,1H3 |
InChI Key |
WQYJMLLNWWBWQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C(C#N)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.